2-Amino-4-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]-4a,5,6,7-tetrahydronaphthalene-1,3-dicarbonitrile
Overview
Description
2-Amino-4-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]-4a,5,6,7-tetrahydronaphthalene-1,3-dicarbonitrile is a complex organic compound known for its unique structure and potential applications in various scientific fields
Preparation Methods
The synthesis of 2-Amino-4-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]-4a,5,6,7-tetrahydronaphthalene-1,3-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . This multicomponent reaction (MCR) is favored due to its efficiency and ability to produce high yields of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and consistency in product quality.
Chemical Reactions Analysis
2-Amino-4-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]-4a,5,6,7-tetrahydronaphthalene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-Amino-4-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]-4a,5,6,7-tetrahydronaphthalene-1,3-dicarbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]-4a,5,6,7-tetrahydronaphthalene-1,3-dicarbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Amino-4-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]-4a,5,6,7-tetrahydronaphthalene-1,3-dicarbonitrile can be compared with other similar compounds, such as 2-Amino-3-cyano-4H-chromenes These compounds share structural similarities but differ in their functional groups and overall reactivity
Properties
IUPAC Name |
2-amino-4-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]-4a,5,6,7-tetrahydronaphthalene-1,3-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O/c1-5-28-13-21-14(2)10-15(3)22(16(21)4)23-18-9-7-6-8-17(18)19(11-25)24(27)20(23)12-26/h8,10,18H,5-7,9,13,27H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUHCYLQQUQYFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C(=C(C=C1C)C)C2=C(C(=C(C3=CCCCC32)C#N)N)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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